Falcarindiol
Overview
Description
Falcarindiol is a polyyne found in carrot roots and has antifungal activity1. It is the main compound responsible for bitterness in carrots1. Falcarindiol and other falcarindiol-type polyacetylenes are also found in many other plants of the family Apiaceae, including some commonly used seasonings such as dill and parsley1.
Synthesis Analysis
The enantioselective total synthesis of chiral falcarindiol analogues from buta-1,3-diyn-1-yltriisopropylsilane is reported2. The key step in this synthesis is BINOL-promoted asymmetric diacetylene addition to aldehydes2. The two chiral centers of the falcarindiol analogues can be produced by using the same kind of catalyst with high selectivity, and the final product can be obtained in only six steps2.
Molecular Structure Analysis
Falcarin-type polyacetylenes, which contain two conjugated triple bonds, are derived from structural modifications of the common fatty acid oleic acid3. The structures, biosynthesis, and function have been most studied in falcarins, a polyacetylene subset3.
Chemical Reactions Analysis
Falcarindiol has been shown to activate PPARγ and to increase the expression of the cholesterol transporter ABCA1 in cells, both of which play an important role in lipid metabolism4.
Physical And Chemical Properties Analysis
Falcarindiol has a molar mass of 260.37 g·mol −15. It is stable if stored as directed and should be protected from light and heat5.
Scientific Research Applications
Anticancer Properties
- Falcarindiol has been shown to induce cell death in breast cancer cells through enhanced endoplasmic reticulum stress and autophagy (Lu et al., 2017).
- It also preferentially kills colon cancer cells and exhibits synergy with cancer drugs like 5-fluorouracil (Jin et al., 2012).
Anti-Inflammatory Effects
- Falcarindiol inhibits inflammation by attenuating MAPK and JAK-STAT signaling pathways in murine macrophage cells (Venkatesan et al., 2018).
- It impairs the expression of inducible nitric oxide synthase by affecting IKK and JAK activation in rat primary astrocytes (Shiao et al., 2005).
Effects on Immune Response
- Falcarindiol from Notopterygii Rhizoma suppresses dendritic cell maturation, indicating potential applications in autoimmune or allergic diseases (Mitsui et al., 2010).
Neurological Impact
- It disrupts neural stem cell homeostasis and might affect the balance between self-renewal and differentiation of these cells (Kim et al., 2018).
Lipid Metabolism
- Falcarindiol increases lipid content and upregulates PPARγ gene expression in human mesenchymal stem cells (Andersen et al., 2020).
Pathogen Resistance in Plants
- It plays a role in the resistance of tomato plants to fungal and bacterial pathogens (Jeon et al., 2020).
Antimicrobial Properties
- Exhibits antibacterial activity against certain bacteria and cytotoxicity against certain cell lines, suggesting potential use in food preservation and medicine (Meot-Duros et al., 2010).
Antioxidant and Enzyme Induction
- Induces antioxidant and phase 2 drug-metabolizing enzymes, leading to cytoprotection against oxidative and electrophilic stress (Ohnuma et al., 2009).
Safety And Hazards
Falcarindiol is very toxic if swallowed, irritating to skin, and can cause serious damages to eyes6. It is toxic and can cause serious damage to health by prolonged exposure6. It also poses a possible risk of impaired fertility and harm to unborn child6.
Future Directions
Falcarindiol has demonstrated health-promoting properties as anti-cancer and anti-inflammatory agents7. It has been shown to reduce the tumor number in rat and mouse models7. Future research could focus on further understanding the health benefits of falcarindiol and its potential application in cancer chemoprevention7.
properties
IUPAC Name |
(9E)-heptadeca-1,9-dien-4,6-diyne-3,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNQXNAFCBLLV-GXDHUFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(C#CC#CC(C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptadeca-1,9-dien-4,6-diyne-3,8-diol | |
CAS RN |
30779-95-4 | |
Record name | 1,9-Heptadecadiene-4,6-diyne-3,8-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030779954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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